molecular formula C11H14OS B15318524 4-(4-(Methylthio)phenyl)butan-2-one

4-(4-(Methylthio)phenyl)butan-2-one

Cat. No.: B15318524
M. Wt: 194.30 g/mol
InChI Key: FENUDSHHDPIICM-UHFFFAOYSA-N
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Description

4-(4-(Methylthio)phenyl)butan-2-one (CAS: 34047-39-7) is a sulfur-containing aromatic ketone with the molecular formula C₁₁H₁₂OS and a molecular weight of 192.28 g/mol. The compound features a butan-2-one backbone (CH₃-C(=O)-CH₂-CH₂-) attached to a para-methylthio-substituted phenyl ring.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)butan-2-one

InChI

InChI=1S/C11H14OS/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3

InChI Key

FENUDSHHDPIICM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylthio)phenyl)butan-2-one typically involves the reaction of 4-(Methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of acetone as the ketone precursor, with the reaction being catalyzed by an acid such as hydrochloric acid or a base like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Methylthio)phenyl)butan-2-one may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylthio)phenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Methylthio)phenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Methylthio)phenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(4-(Methylthio)phenyl)butan-2-one with key structural analogs, highlighting differences in substituents, molecular properties, and applications.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
4-(4-(Methylthio)phenyl)butan-2-one -S-CH₃ (para) C₁₁H₁₂OS 192.28 Lipophilic, sulfurous aroma; moderate reactivity due to thioether group Flavoring agent, fragrance intermediate
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) -OH (para) C₁₀H₁₂O₂ 164.20 Polar, fruity aroma; undergoes oxidation and conjugation reactions Fragrances, food additives
4-Phenyl-2-butanone -H (no substituent) C₁₀H₁₂O 148.20 Neutral, ketonic reactivity; higher volatility Solvent, synthetic intermediate
4-(4-Isopropylphenyl)butan-2-one -C(CH₃)₂ (para) C₁₃H₁₈O 190.28 Steric hindrance from isopropyl group; higher boiling point (178–186°C at 5 Torr) Polymer precursors, specialty chemicals
4-(2-Chlorophenyl)butan-2-one -Cl (ortho) C₁₀H₁₁ClO 182.65 Electrophilic reactivity; halogen-induced stability Pharmaceutical intermediates
4-[4-(Trifluoromethyl)phenyl]butan-2-one -CF₃ (para) C₁₁H₁₁F₃O 216.20 Electron-withdrawing effect; enhanced thermal stability Agrochemicals, fluorinated polymers

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